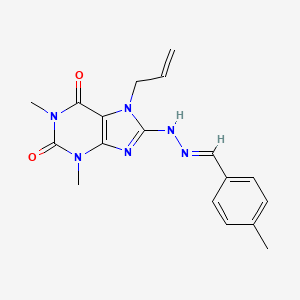
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid is a chemical compound with potential applications in scientific research. This compound is also known as BHBE and is a derivative of the natural compound, shikimic acid. BHBE has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
BHBE works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, BHBE inhibits the activity of the enzyme, 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is involved in the synthesis of cholesterol. By inhibiting this enzyme, BHBE can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
BHBE has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of HMG-CoA reductase, which can lead to a decrease in the synthesis of cholesterol. BHBE has also been shown to induce apoptosis (cell death) in cancer cells. In addition, BHBE has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BHBE in lab experiments is that it is a relatively simple compound to synthesize. In addition, BHBE has been shown to have potent anti-cancer activity, which makes it a promising candidate for further study. However, one limitation of using BHBE in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on BHBE. One area of research could be to further study its mechanism of action and how it can be used to treat cancer and other diseases. Another area of research could be to study the safety and efficacy of BHBE in clinical trials. Additionally, researchers could explore the use of BHBE in combination with other drugs to enhance its anti-cancer activity. Finally, researchers could study the potential use of BHBE in other areas of medicine, such as in the treatment of inflammatory diseases.
Métodos De Síntesis
BHBE can be synthesized using a multi-step process that involves the use of various chemical reagents and purification techniques. One method involves the reaction of shikimic acid with chloroacetyl chloride, followed by the addition of benzimidazole and hydroxylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
BHBE has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BHBE has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-8(15)9(11(16)17)10-13-6-3-1-2-4-7(6)14-10/h1-4,15H,5H2,(H,13,14)(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKWRXDIXPOEDC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(CCl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCl)\O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)
![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)
![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)







![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide](/img/structure/B2602023.png)
